N-[3-(4-Methylpiperazin-1-YL)propyl]formamide
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Overview
Description
N-[3-(4-Methylpiperazin-1-YL)propyl]formamide is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry. This compound is characterized by the presence of a formamide group attached to a 3-(4-methylpiperazin-1-yl)propyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Methylpiperazin-1-YL)propyl]formamide typically involves the reaction of 3-(4-methylpiperazin-1-yl)propylamine with formic acid or formic acid derivatives. The reaction is usually carried out under mild conditions, with the use of a suitable solvent such as methanol or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The starting materials are fed into the reactor, and the reaction is carried out under optimized conditions to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-Methylpiperazin-1-YL)propyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(4-Methylpiperazin-1-YL)propyl]formamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(4-Methylpiperazin-1-YL)propyl]formamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- 1-(3-Aminopropyl)-4-methylpiperazine
- 3-(4-Methylpiperazin-1-yl)propan-1-ol
Uniqueness
N-[3-(4-Methylpiperazin-1-YL)propyl]formamide is unique due to the presence of the formamide group, which imparts distinct chemical and biological properties. This functional group allows the compound to participate in specific reactions and interactions that are not possible with other similar compounds.
Properties
CAS No. |
69793-58-4 |
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Molecular Formula |
C9H19N3O |
Molecular Weight |
185.27 g/mol |
IUPAC Name |
N-[3-(4-methylpiperazin-1-yl)propyl]formamide |
InChI |
InChI=1S/C9H19N3O/c1-11-5-7-12(8-6-11)4-2-3-10-9-13/h9H,2-8H2,1H3,(H,10,13) |
InChI Key |
VWFYYSNKBCIXCI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCNC=O |
Origin of Product |
United States |
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